molecular formula C11H14Cl3NO B3229993 (S)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride CAS No. 1289585-28-9

(S)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride

Cat. No. B3229993
CAS RN: 1289585-28-9
M. Wt: 282.6 g/mol
InChI Key: GGNMWLWPDGQZSC-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride, also known as JNJ-40411813, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in treating various diseases.

Mechanism of Action

The mechanism of action of (S)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride involves its interaction with the dopamine transporter (DAT). The compound acts as a DAT inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the compound's effects on addiction, anxiety, and depression.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride are primarily related to its interaction with the dopamine system. As a DAT inhibitor, the compound increases dopamine levels in the brain, which can lead to changes in behavior and mood. Additionally, (S)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride has also been shown to affect other neurotransmitter systems, including the serotonin and norepinephrine systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (S)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride in lab experiments is its specificity for the dopamine system. The compound has been shown to have little to no effect on other neurotransmitter systems, which makes it a useful tool for studying the role of dopamine in various behaviors and diseases. However, one limitation of using (S)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride in lab experiments is its potential toxicity. The compound has been shown to be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on (S)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride. One area of interest is its potential use in treating other psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on the dopamine system. Finally, there is a need for the development of more selective and less toxic DAT inhibitors for use in both scientific research and clinical applications.
Conclusion
(S)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride is a chemical compound that has shown promising results in various scientific research applications, particularly in the treatment of addiction, anxiety, and depression. Its specificity for the dopamine system makes it a useful tool for studying the role of dopamine in various behaviors and diseases. However, its potential toxicity at high doses highlights the need for the development of more selective and less toxic DAT inhibitors. Overall, (S)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride has the potential to be a valuable tool in both scientific research and clinical applications.

Scientific Research Applications

(S)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride has shown promising results in various scientific research applications. One of the most notable applications is its potential use in treating addiction. Studies have shown that the compound can reduce drug-seeking behavior and relapse in animal models of addiction. Additionally, (S)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride has also shown potential in treating anxiety and depression.

properties

IUPAC Name

(3S)-3-[(2,4-dichlorophenyl)methoxy]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO.ClH/c12-9-2-1-8(11(13)5-9)7-15-10-3-4-14-6-10;/h1-2,5,10,14H,3-4,6-7H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNMWLWPDGQZSC-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OCC2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride

CAS RN

1289585-28-9
Record name Pyrrolidine, 3-[(2,4-dichlorophenyl)methoxy]-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289585-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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